molecular formula C7H10N2O B3004421 (2R)-2-Pyrazin-2-ylpropan-1-ol CAS No. 2248201-12-7

(2R)-2-Pyrazin-2-ylpropan-1-ol

Cat. No. B3004421
CAS RN: 2248201-12-7
M. Wt: 138.17
InChI Key: FUSUKLLBZGNVGD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Pyrazin-2-ylpropan-1-ol, also known as PZP, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. PZP is a chiral molecule, meaning it has two different forms that are mirror images of each other. The (2R) form of PZP has been found to have biological activity, while the (2S) form does not.

Mechanism Of Action

The mechanism of action of (2R)-2-Pyrazin-2-ylpropan-1-ol is not fully understood, but it is thought to involve the modulation of certain signaling pathways within cells. (2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and cyclooxygenase-2, which are involved in inflammation and cancer. Additionally, (2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to activate certain transcription factors, such as NF-kB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
(2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (2R)-2-Pyrazin-2-ylpropan-1-ol can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. Additionally, (2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. In vivo studies have shown that (2R)-2-Pyrazin-2-ylpropan-1-ol can reduce inflammation and pain in animal models of arthritis and colitis.

Advantages And Limitations For Lab Experiments

One advantage of using (2R)-2-Pyrazin-2-ylpropan-1-ol in lab experiments is that it is a relatively simple molecule to synthesize. Additionally, (2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to have biological activity in vitro and in vivo, making it a potentially useful tool for studying the mechanisms of inflammation and cancer. However, one limitation of using (2R)-2-Pyrazin-2-ylpropan-1-ol in lab experiments is that its mechanism of action is not fully understood, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on (2R)-2-Pyrazin-2-ylpropan-1-ol. One area of interest is further elucidation of its mechanism of action, which may help to identify new therapeutic targets for inflammation and cancer. Additionally, further studies are needed to determine the efficacy and safety of (2R)-2-Pyrazin-2-ylpropan-1-ol in animal models and humans. Finally, there is potential for the development of new derivatives of (2R)-2-Pyrazin-2-ylpropan-1-ol with improved biological activity and pharmacokinetic properties.

Synthesis Methods

The synthesis of (2R)-2-Pyrazin-2-ylpropan-1-ol has been described in the literature. One method involves the reaction of pyrazinecarboxaldehyde with (R)-glycidyl butyrate in the presence of a chiral catalyst. This results in the formation of a chiral epoxide intermediate, which is then reduced to the desired product using sodium borohydride. Another method involves the reaction of pyrazine with (R)-1-chloro-2-propanol in the presence of a base. This results in the formation of the (2R) form of (2R)-2-Pyrazin-2-ylpropan-1-ol.

Scientific Research Applications

(2R)-2-Pyrazin-2-ylpropan-1-ol has been studied for its potential therapeutic applications in a variety of areas. One area of interest is its use as an anti-inflammatory agent. (2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it may have anti-inflammatory effects in vivo. Another area of interest is its potential as an anticancer agent. (2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.

properties

IUPAC Name

(2R)-2-pyrazin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(5-10)7-4-8-2-3-9-7/h2-4,6,10H,5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSUKLLBZGNVGD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Pyrazin-2-ylpropan-1-ol

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